Isocarboxazid
Overview
Description
Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor used primarily as an antidepressant. It belongs to the hydrazine class of monoamine oxidase inhibitors and is known for its efficacy in treating major depressive disorder, dysthymic disorder, atypical depression, panic disorder, and phobic disorders . This compound was first introduced by Roche Pharmaceuticals and later developed by Validus Pharmaceuticals Inc. It was approved by the United States Food and Drug Administration as a prescription drug on July 1, 1959 .
Mechanism of Action
Target of Action
Isocarboxazid primarily targets Monoamine Oxidases (MAO) in the nervous system . These enzymes, specifically subtypes A and B, are involved in the metabolism of various neurotransmitters such as serotonin, epinephrine, norepinephrine, and dopamine .
Mode of Action
This compound works by irreversibly blocking the action of Monoamine Oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their endogenous concentrations .
Biochemical Pathways
By inhibiting MAO, this compound affects the metabolic pathways of several neurotransmitters. The increased levels of serotonin, dopamine, norepinephrine, epinephrine, melatonin, and phenethylamine in the brain lead to enhanced neurotransmission . This biochemical alteration can help alleviate symptoms of mood and anxiety disorders .
Pharmacokinetics
These drugs are readily absorbed by the gastrointestinal tract, present a low bioavailability, and reach peak concentrations in 1-2 hours . This compound is metabolized in the liver and excreted in the urine .
Result of Action
By increasing the levels of monoamine neurotransmitters in the brain, it can improve mood and reduce anxiety .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain foods high in dietary amines such as aged cheeses, and drugs that increase the levels of monoamine neurotransmitters, can interact with this compound. These interactions can lead to dangerous elevations of monoamine neurotransmitters, resulting in potentially life-threatening syndromes such as hypertensive crisis and serotonin syndrome .
Biochemical Analysis
Biochemical Properties
Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .
Cellular Effects
This compound increases the levels of the monoamine neurotransmitters serotonin, dopamine, norepinephrine, epinephrine, melatonin, phenethylamine in the brain . This increase in neurotransmitter levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of monoamine oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully studied. In vivo and in vitro studies have demonstrated this compound-driven inhibition of MAO in the brain, heart, and liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . It interacts with the enzymes monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) .
Transport and Distribution
It is known that this compound works by blocking the action of monoamine oxidases in the nervous system .
Subcellular Localization
Given its mechanism of action, it is likely to be found wherever monoamine oxidases are present, which includes various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isocarboxazid involves the reaction of 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine or its salt in an aprotic organic solvent in the presence of an organic base . The reaction is typically carried out at temperatures below 50°C, with an optimal range between 25°C and 50°C . The product is then isolated and can be re-crystallized using solvents such as acetone, methanol, acetic acid, or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures a suitable impurity profile and involves extensive purification steps, including crystallization and preparation of the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Isocarboxazid undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the hydrazine moiety to its corresponding oxidized forms.
Reduction: The reduction of the isoxazole ring can occur under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Isocarboxazid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of monoamine oxidase inhibition.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of depression and anxiety disorders. .
Industry: Utilized in the development of new antidepressant drugs and in research on monoamine oxidase inhibitors
Comparison with Similar Compounds
Isocarboxazid is often compared with other monoamine oxidase inhibitors such as phenelzine and tranylcypromine . While all three compounds are used to treat depression, they differ in their chemical structures and pharmacokinetic profiles:
Phenelzine: Another hydrazine derivative, phenelzine is also a non-selective, irreversible monoamine oxidase inhibitor. It is known for its efficacy in treating atypical depression and social anxiety disorder.
Tranylcypromine: Unlike this compound and phenelzine, tranylcypromine is a cyclopropylamine derivative. .
This compound is unique in its specific hydrazine structure, which contributes to its distinct pharmacological properties and therapeutic applications .
Properties
IUPAC Name |
N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPYPQQHFEXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023171 | |
Record name | Isocarboxazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isocarboxazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
394.5ºC at 760 mmHg | |
Record name | Isocarboxazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Solubility |
Very slightly soluble in hot water, 2.24e-01 g/L | |
Record name | Isocarboxazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Isocarboxazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites. | |
Record name | Isocarboxazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-63-2 | |
Record name | Isocarboxazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isocarboxazid [USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059632 | |
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Record name | Isocarboxazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01247 | |
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Record name | isocarboxazid | |
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Record name | Isocarboxazid | |
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Record name | Isocarboxazid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ISOCARBOXAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34237V843T | |
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Record name | Isocarboxazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-106 °C, 105 - 106 °C | |
Record name | Isocarboxazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isocarboxazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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